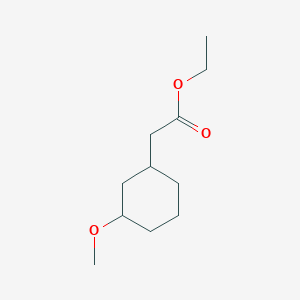

Ethyl 2-(3-methoxycyclohexyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-methoxycyclohexyl)acetate: is an organic compound with the molecular formula C11H20O3. It is an ester derived from the reaction between ethyl acetate and 3-methoxycyclohexylacetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with an alkoxide.

Esterification: Another common method is the esterification of 3-methoxycyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-methoxycyclohexyl)acetate often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Ethyl 2-(3-methoxycyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: 3-methoxycyclohexylacetic acid.

Reduction: 3-methoxycyclohexylmethanol.

Substitution: Various esters and ethers depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Ethyl 2-(3-methoxycyclohexyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It can be used as a model compound to understand ester hydrolysis and metabolism.

Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the fragrance industry, this compound is used to create perfumes and scented products due to its pleasant odor. It is also used in the production of flavoring agents.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-methoxycyclohexyl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes.

Comparación Con Compuestos Similares

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Methyl 2-(3-methoxycyclohexyl)acetate: Similar structure but with a methyl group instead of an ethyl group.

3-methoxycyclohexylacetic acid: The parent acid from which this compound is derived.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy group on the cyclohexyl ring and the ester functional group make it versatile for various chemical reactions and applications.

Actividad Biológica

Ethyl 2-(3-methoxycyclohexyl)acetate is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from acetic acid and 3-methoxycyclohexanol. Its molecular formula is C12H22O3, and its structure can be represented as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Understanding these mechanisms is crucial for exploring its therapeutic potential.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, an investigation into the antimicrobial effects of similar compounds showed promising results against several pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed for various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 3.9 μg/mL |

| Pseudomonas aeruginosa | 3.9 μg/mL |

| Escherichia coli | 7.8 μg/mL |

| Staphylococcus aureus | 15.6 μg/mL |

These results indicate that this compound could be effective in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. A study focusing on similar esters reported a significant reduction in inflammatory markers when tested on cell lines exposed to inflammatory stimuli.

3. Wound Healing Properties

Research has indicated that this compound may enhance wound healing processes. In animal models, compounds with similar structures have been shown to promote fibroblast proliferation and collagen synthesis, key factors in wound repair .

Case Studies

- Antimicrobial Efficacy : A study conducted on the ethyl acetate extracts from Paecilomyces sp. demonstrated that compounds similar to this compound displayed substantial antimicrobial activity against multiple human pathogens, suggesting a broad-spectrum efficacy .

- Inflammation Model : In a controlled inflammation model, the administration of ethyl acetate derivatives resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 2-(3-methoxycyclohexyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGQPIICZWXACX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC(C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.